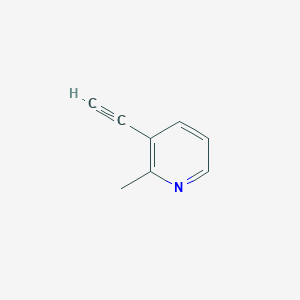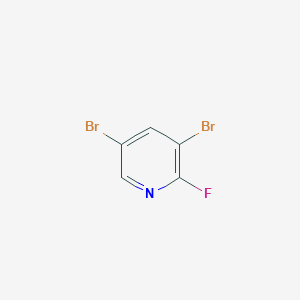
6-环戊基-6-氧代己酸
描述
6-Cyclopentyl-6-oxohexanoic acid is a bifunctional carboxylic acid with the molecular formula C11H18O3 It is characterized by the presence of a cyclopentyl group attached to a hexanoic acid chain with a ketone functional group at the sixth position
科学研究应用
6-Cyclopentyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized polymers and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Mode of Action
It is known that this compound can be formed by the oxidation of 2-hydroxycyclohexanone .
Biochemical Pathways
6-Cyclopentyl-6-oxohexanoic acid is accumulated during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It is suggested that 6-oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .
生化分析
Biochemical Properties
6-Cyclopentyl-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the metabolism of amino acids and the production of key metabolic intermediates . Additionally, 6-Cyclopentyl-6-oxohexanoic acid is involved in the oxidation processes catalyzed by specific oxidases, leading to the formation of other important biochemical compounds .
Cellular Effects
The effects of 6-Cyclopentyl-6-oxohexanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Cyclopentyl-6-oxohexanoic acid has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Cyclopentyl-6-oxohexanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, 6-Cyclopentyl-6-oxohexanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclopentyl-6-oxohexanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyclopentyl-6-oxohexanoic acid remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Cyclopentyl-6-oxohexanoic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
6-Cyclopentyl-6-oxohexanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and oxidases, which play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound can be converted into other biochemical intermediates through oxidation and reduction reactions .
Transport and Distribution
The transport and distribution of 6-Cyclopentyl-6-oxohexanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 6-Cyclopentyl-6-oxohexanoic acid can affect its biochemical activity and the overall cellular response to the compound .
Subcellular Localization
6-Cyclopentyl-6-oxohexanoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct the compound to specific organelles, where it can exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
6-Cyclopentyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of cyclohexanone using cobalt naphthenate as a catalyst at elevated temperatures (around 150°C). This process also produces other bifunctional carboxylic acids such as adipic acid and 6-hydroxyhexanoic acid .
Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency and avoids the use of hazardous chemicals .
Industrial Production Methods
Industrial production of 6-Cyclopentyl-6-oxohexanoic acid typically involves the liquid-phase oxidation of cyclohexane. This process is carried out in the presence of cobalt compounds at temperatures between 423-433 K and pressures of 0.8-1.0 MPa. The target products include cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, with 6-oxohexanoic acid being a by-product .
化学反应分析
Types of Reactions
6-Cyclopentyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products
Oxidation: Further oxidation can produce adipic acid and other shorter-chain carboxylic acids.
Reduction: Reduction yields 6-cyclopentyl-6-hydroxyhexanoic acid.
Substitution: Esterification produces esters, and amidation yields amides.
相似化合物的比较
Similar Compounds
Adipic acid: Another bifunctional carboxylic acid with similar oxidation pathways.
6-Hydroxyhexanoic acid: A related compound formed during the oxidation of cyclohexane derivatives.
Valeric acid: A shorter-chain carboxylic acid with similar chemical properties.
Uniqueness
6-Cyclopentyl-6-oxohexanoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
IUPAC Name |
6-cyclopentyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEXAZLWJSUWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476700 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708255-83-8 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)


![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)




![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)
